molecular formula C21H27N3O2 B4254941 N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide

N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide

Cat. No. B4254941
M. Wt: 353.5 g/mol
InChI Key: AYTZNMXGOMHLST-UHFFFAOYSA-N
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Description

N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide, also known as HAMNO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide in lab experiments is its versatility. It can be used in a variety of different assays and experiments to study its effects on various biological processes. Additionally, it has been shown to be relatively safe and non-toxic, making it a useful tool for studying the effects of certain compounds on biological systems.
However, there are also some limitations to using N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide in lab experiments. One of the main limitations is its solubility. N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in treating these diseases.
Another area of interest is its potential use as an anti-cancer agent. Studies have shown that N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide has anti-tumor properties, and further research is needed to determine its effectiveness in treating different types of cancer.
Finally, N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide may also have potential applications in the field of drug delivery. Its unique chemical structure and properties may make it useful for delivering drugs to specific tissues or organs in the body.
Conclusion
In conclusion, N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, and may be useful in the treatment of neurodegenerative diseases. While there are some limitations to using N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide in lab experiments, its versatility and relative safety make it a useful tool for studying the effects of certain compounds on biological systems. Future research on N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide may lead to the development of new treatments for a variety of diseases.

Scientific Research Applications

N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-[[4-[[2-(hydroxymethyl)phenyl]methyl]piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17(26)22-21-8-6-18(7-9-21)14-23-10-12-24(13-11-23)15-19-4-2-3-5-20(19)16-25/h2-9,25H,10-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTZNMXGOMHLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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